Tert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate

Synthetic Chemistry Process Optimization Yield Comparison

Achieve regioselective synthesis of 2,3,6-trisubstituted pyridines with this high-purity intermediate (≥98%). Its tert-butyl ester group enables controlled nucleophilic aromatic substitution, crucial for constructing PKCθ inhibitors and macrocyclic drug candidates. With a scalable synthesis (~93% yield) and stable storage at 2-8°C, ensure consistent supply and streamlined scale-up for your medicinal chemistry programs.

Molecular Formula C11H11F2NO3
Molecular Weight 243.21 g/mol
CAS No. 155601-70-0
Cat. No. B140991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2,6-difluoropyridin-3-YL)-2-oxoacetate
CAS155601-70-0
SynonymsTERT-BUTYL 2-(2,6-DIFLUOROPYRIDIN-3-YL)-2-OXOACETATE
Molecular FormulaC11H11F2NO3
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(=O)C1=C(N=C(C=C1)F)F
InChIInChI=1S/C11H11F2NO3/c1-11(2,3)17-10(16)8(15)6-4-5-7(12)14-9(6)13/h4-5H,1-3H3
InChIKeyXYHCOPQELBEQAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2-(2,6-Difluoropyridin-3-yl)-2-oxoacetate: Overview & Procurement


Tert-butyl 2-(2,6-difluoropyridin-3-yl)-2-oxoacetate (CAS 155601-70-0) is a fluorinated pyridine derivative with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . It serves as a versatile intermediate in medicinal chemistry and organic synthesis, featuring a tert-butyl ester group attached to a 2,6-difluoropyridin-3-yl moiety . The compound is primarily used as a building block for the synthesis of bioactive molecules, particularly kinase inhibitors and other pharmaceutical candidates [1].

Building block for PKCθ and kinase inhibitor synthesis
tert-Butyl ester enables controlled nucleophilic aromatic substitution
Patent-validated intermediate (WO2008/67121 A2)
High-purity commercial supply available for reproducible synthesis

Irreplaceable Value of Tert-Butyl 2-(2,6-Difluoropyridin-3-yl)-2-oxoacetate


The specific tert-butyl ester group in CAS 155601-70-0 is not interchangeable with other ester derivatives (e.g., ethyl or methyl analogs) due to significant differences in reactivity, stability, and synthetic utility. The tert-butyl ester provides enhanced steric protection and distinct reactivity profiles in nucleophilic aromatic substitution reactions, which are critical for the synthesis of 2,3,6-trisubstituted pyridines [1]. Additionally, the 2,6-difluoropyridine core enables regioselective functionalization that is essential for constructing complex pharmaceutical scaffolds . Substituting with a generic analog risks compromising reaction yields, regioselectivity, and ultimately the successful preparation of target molecules.

This compound
tert-Butyl ester provides steric control for regioselective SNAr
Ethyl ester analog
May exhibit different reactivity, potentially reducing regioselectivity
This compound
Tert-butyl ester resists hydrolysis, enabling stable long-term storage
Ethyl ester analog
May hydrolyze more readily, compromising inventory reliability

Quantitative Evidence vs. Closest Analogs


High-Yield Synthesis from 2,6-Difluoropyridine

CAS 155601-70-0 can be synthesized from 2,6-difluoropyridine and di-tert-butyl oxalate with a reported yield of approximately 93% [1]. This yield is significantly higher than typical yields for similar esterifications using other pyridine derivatives, which often range from 60-80% under comparable conditions. The high yield is attributed to the favorable reactivity of the 2,6-difluoropyridine ring and the steric stability provided by the tert-butyl group.

Synthetic Yield
Data to verify
~93% yield
May support scalable synthesis cost review
Compared to typical 60-80% for similar pyridine esterifications
Synthetic Chemistry Process Optimization Yield Comparison

Enhanced Stability vs. Ethyl Ester Analog

Tert-butyl esters are generally more stable than their ethyl or methyl counterparts under acidic and basic conditions. While the ethyl analog (CAS 685517-70-8) has a lower molecular weight (215.15 g/mol) and may be more volatile, the tert-butyl ester (CAS 155601-70-0) with a molecular weight of 243.21 g/mol exhibits greater resistance to hydrolysis and nucleophilic attack . This stability is reflected in the recommended storage conditions: sealed in dry, 2-8°C . In contrast, ethyl esters typically require more stringent handling to prevent degradation.

Ester Stability
Class-level inference
tert-Butyl > ethyl
May simplify inventory management
Based on general ester stability trends; storage at 2-8°C
Chemical Stability Ester Reactivity Storage Conditions

Patent-Validated Key Intermediate

CAS 155601-70-0 is explicitly cited in patent WO2008/67121 A2 (page 76) as a key intermediate in the synthesis of therapeutically relevant compounds [1]. This patent, assigned to Lexicon Pharmaceuticals, Inc., describes processes for preparing compounds useful in treating various diseases. The inclusion of this specific compound in a patent demonstrates its validated utility in a reproducible, scalable synthetic route, distinguishing it from untested or generic alternatives.

Patent Citation
Supporting evidence
WO2008/67121 A2, p.76
Supports reproducibility and scale-up
Pharmaceutical Intermediates Patent Literature Kinase Inhibitors

High Purity with Traceable Quality Control

Commercial suppliers offer CAS 155601-70-0 with purity specifications of ≥95% or 98% . This high purity ensures consistent performance in sensitive synthetic applications, such as the preparation of kinase inhibitors where impurities can significantly affect reaction outcomes. While the ethyl analog may be available at similar purities, the tert-butyl derivative's stability often results in less batch-to-batch variability and longer shelf life, which is critical for reproducible research.

Commercial Purity
Specification review
≥95% (often 98%)
Supports consistent synthetic performance
Supplier specification; lot-specific verification recommended
Purity Quality Control Procurement Specifications

Optimal Applications of Tert-Butyl 2-(2,6-Difluoropyridin-3-yl)-2-oxoacetate


PKCθ Inhibitor Synthesis

As demonstrated in the work by Katoh et al. (2017), 3-substituted-2,6-difluoropyridines, including CAS 155601-70-0, serve as crucial intermediates in the facile synthesis of novel PKCθ inhibitors [1]. The tert-butyl ester group allows for controlled nucleophilic aromatic substitution, enabling the construction of 2,3,6-trisubstituted pyridine scaffolds with good regioselectivity and yield. This makes CAS 155601-70-0 an essential building block for medicinal chemistry programs targeting kinase-mediated diseases.

Macrocyclic Derivatives for Drug Discovery

The synthetic utility of CAS 155601-70-0 extends to the preparation of macrocyclic derivatives, which are increasingly important in drug discovery for targeting challenging protein-protein interactions [1]. The compound's ability to undergo regioselective functionalization allows for the precise incorporation of the 2,6-difluoropyridine moiety into larger macrocyclic structures, a feature not easily replicated with other ester analogs.

Scalable Process Development

The high-yield synthesis (~93%) of CAS 155601-70-0 from commercially available starting materials [2] and its citation in a pharmaceutical patent [3] validate its use in scalable process development. Procurement of this compound supports the efficient scale-up of synthetic routes for preclinical and early clinical supply, reducing cost and time-to-clinic.

Stable Long-Term Storage & Inventory Management

With a recommended storage condition of sealed in dry, 2-8°C , CAS 155601-70-0 offers enhanced stability compared to more labile esters. This allows research laboratories to maintain a reliable inventory of this key intermediate, reducing the frequency of reordering and ensuring consistent availability for ongoing synthetic projects.

Application
Selection Property
Validation Focus
PKCθ inhibitor synthesis
Regioselective SNAr with tert-butyl ester
Regioselectivity and yield in 2,3,6-trisubstituted pyridine formation
Macrocyclic derivative preparation
Regioselective functionalization of 2,6-difluoropyridine
Incorporation into macrocyclic scaffolds
Scalable process development
Reported high-yield synthetic route
Process robustness and cost-efficiency
Inventory management for long-term projects
Enhanced ester stability
Stability under recommended storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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